15-acetoxy-eremantholide B
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Overview
Description
15-Acetoxy-eremantholide B is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. This compound is particularly noted for its anti-inflammatory and cytostatic properties, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-acetoxy-eremantholide B involves several steps, starting from naturally occurring precursors. The key steps include the acetylation of eremantholide B, which is achieved using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of eremantholide B from plant sources, followed by chemical modification. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 15-Acetoxy-eremantholide B undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like hydroxide ions replace the acetoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
15-Acetoxy-eremantholide B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in inflammation and cell proliferation.
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 15-acetoxy-eremantholide B involves the inhibition of the NF-kappa-B signaling pathway. This pathway is crucial for the regulation of immune responses and inflammation. By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines and suppresses the proliferation of immune cells . The compound interacts with molecular targets such as I-kappa-B kinases, preventing the activation of NF-kappa-B and its translocation to the nucleus .
Comparison with Similar Compounds
- 4β,15-Epoxy-miller-9E-enolide
- 15-(Isovaleroyl)-2α-acetoxy-miguanin
- 15-(2-Hydroxy)-isobutyryloxy-micrantholide
Comparison: 15-Acetoxy-eremantholide B is unique among sesquiterpene lactones due to its specific acetoxy group, which enhances its biological activity. Compared to similar compounds, it exhibits a higher potency in inhibiting the NF-kappa-B pathway and greater efficacy in reducing inflammation and cell proliferation .
Properties
Molecular Formula |
C22H28O8 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[(1S,3R,7Z,9R,12S,13R)-13-[(2R)-butan-2-yl]-13-hydroxy-3,12-dimethyl-4,11-dioxo-10,14,16-trioxatetracyclo[7.5.1.13,6.012,15]hexadeca-5,7-dien-7-yl]methyl acetate |
InChI |
InChI=1S/C22H28O8/c1-6-11(2)22(26)21(5)18-15(28-19(21)25)7-13(10-27-12(3)23)14-8-17(24)20(4,29-14)9-16(18)30-22/h7-8,11,15-16,18,26H,6,9-10H2,1-5H3/b13-7-/t11-,15-,16+,18?,20-,21-,22-/m1/s1 |
InChI Key |
UNFGCPCUYMXWDG-MRPVOENGSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@]1([C@@]2(C3[C@@H](O1)C[C@@]4(C(=O)C=C(O4)/C(=C\[C@H]3OC2=O)/COC(=O)C)C)C)O |
Canonical SMILES |
CCC(C)C1(C2(C3C(O1)CC4(C(=O)C=C(O4)C(=CC3OC2=O)COC(=O)C)C)C)O |
Origin of Product |
United States |
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